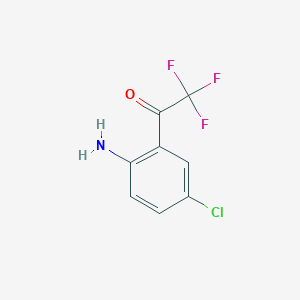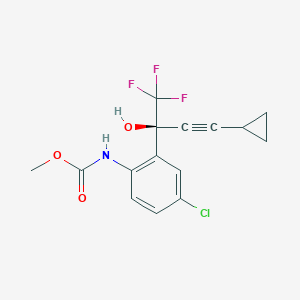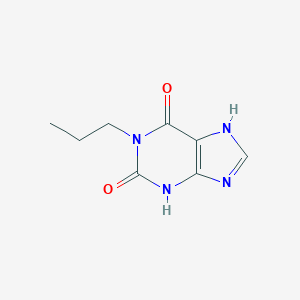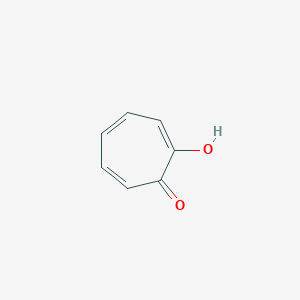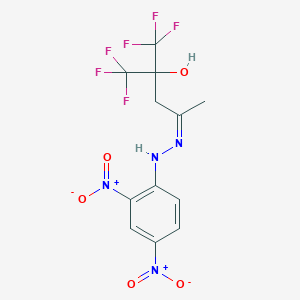
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone, also known as TTFD, is a chemical compound that has been widely used in scientific research. TTFD is a derivative of 2,4-dinitrophenylhydrazine and is often used as a reagent in the analysis of carbonyl compounds. In
Mécanisme D'action
The mechanism of action of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative with carbonyl compounds. The reaction proceeds through the nucleophilic addition of the hydrazine group of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone to the carbonyl group of the target compound. This is followed by the elimination of water, which results in the formation of a stable hydrazone derivative.
Effets Biochimiques Et Physiologiques
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules. However, it should be handled with care as it is a toxic compound and can cause skin irritation and respiratory problems if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is its high selectivity towards carbonyl compounds. It forms stable derivatives with ketones and aldehydes, which can be easily analyzed using spectroscopic techniques. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is also relatively easy to synthesize and is commercially available.
However, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has some limitations for lab experiments. It is a toxic compound that should be handled with care. It can also react with other functional groups in the target compound, which can result in the formation of unwanted by-products. In addition, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is not suitable for the analysis of carbonyl compounds that are present in low concentrations.
Orientations Futures
There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research. One potential application is in the analysis of carbonyl compounds in complex mixtures, such as biological fluids or environmental samples. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could be used in combination with other reagents to improve the selectivity and sensitivity of the analysis.
Another potential application is in the development of new hydrazone derivatives for the analysis of other functional groups. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone could serve as a starting material for the synthesis of new hydrazone derivatives with improved selectivity and sensitivity towards other functional groups.
Conclusion:
In conclusion, 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone is a useful reagent for the analysis of carbonyl compounds in scientific research. It is relatively easy to synthesize and has high selectivity towards ketones and aldehydes. However, it should be handled with care as it is a toxic compound. There are several future directions for the use of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone in scientific research, including the analysis of carbonyl compounds in complex mixtures and the development of new hydrazone derivatives for the analysis of other functional groups.
Méthodes De Synthèse
The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone involves the reaction of 5,5,5-trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone by the elimination of water. The yield of 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone can be improved by using a higher concentration of the reactants and by optimizing the reaction conditions.
Applications De Recherche Scientifique
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has been widely used in scientific research as a reagent for the analysis of carbonyl compounds. It is particularly useful in the analysis of ketones and aldehydes, as it forms a stable and highly colored derivative with these compounds. 5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone has also been used in the analysis of steroids, amino acids, and other organic compounds.
Propriétés
Numéro CAS |
101931-72-0 |
|---|---|
Nom du produit |
5,5,5-Trifluoro-4-hydroxy-4-trifluoromethyl-2-pentanone-2,4-dinitrophenylhydrazone |
Formule moléculaire |
C12H10F6N4O5 |
Poids moléculaire |
404.22 g/mol |
Nom IUPAC |
(4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]-1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol |
InChI |
InChI=1S/C12H10F6N4O5/c1-6(5-10(23,11(13,14)15)12(16,17)18)19-20-8-3-2-7(21(24)25)4-9(8)22(26)27/h2-4,20,23H,5H2,1H3/b19-6- |
Clé InChI |
ROFRLYREHGHRDM-SWNXQHNESA-N |
SMILES isomérique |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(C(F)(F)F)(C(F)(F)F)O |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(C(F)(F)F)(C(F)(F)F)O |
Synonymes |
5,5,5-Trifluoro-4-(trifluoromethyl)-4-hydroxy-2-pentanone 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



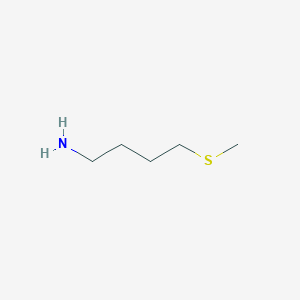
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)

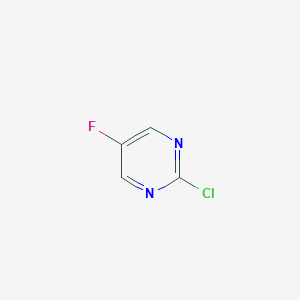
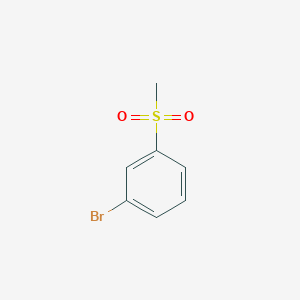
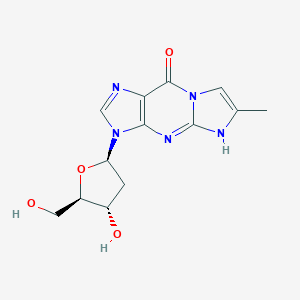
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)
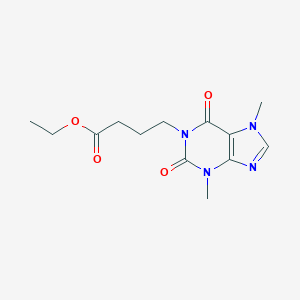
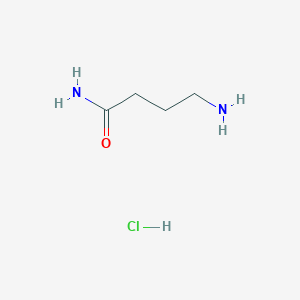
![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)
